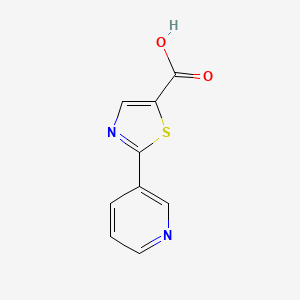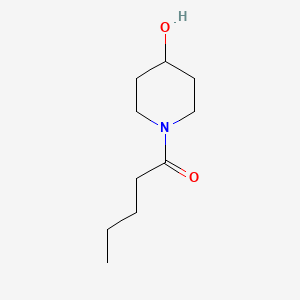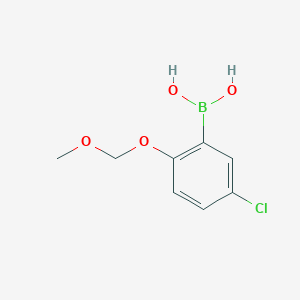
(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid
説明
The compound “(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and an organic moiety . They are commonly used in organic synthesis due to their stability and ease of handling .
Molecular Structure Analysis
Boronic acids are planar compounds with sp2-hybridized boron atoms. The boron atom in these compounds contains an empty p-orbital, which allows it to act as a Lewis acid . The specific molecular structure of “this compound” is not provided in the searched resources.Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Protodeboronation, a process that involves the removal of a boron group from a boronic acid, is another reaction that boronic acids can undergo .科学的研究の応用
Fluorescence Quenching Studies
(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid (5CMPBA) has been studied for its fluorescence quenching properties in alcohols, specifically looking at the interaction with aniline as a quencher. The findings suggest that 5CMPBA exhibits negative deviations in Stern-Volmer plots, indicating different conformers of the solutes in the ground state. This is attributed to the formation of intermolecular and intramolecular hydrogen bonding in alcohol environments, highlighting its potential in fluorescence studies (Geethanjali et al., 2015).
Photophysical Properties
Research on the photophysical properties like ground state and excited state dipole moments, as well as fluorescence quantum yield of 5CMPBA, has been carried out. The study conducted in various solvents demonstrates that 5CMPBA's emission wavelength is sensitive to solvent polarity, offering insights into its potential applications in molecular spectroscopy and solvent polarity studies (Geethanjali et al., 2015).
Binding Interaction with Sugars
The binding interaction of 5CMPBA with different sugars like dextrose and sucrose in aqueous medium has been investigated, revealing significant insights into the binding affinities and the influence of sugar structure on these interactions. This research is crucial for understanding the molecular recognition processes involving boronic acids and sugars, relevant in biochemical and medical research (Bhavya et al., 2016).
Reduction of Fructose in Food Matrices
Research has also been conducted on the application of boronic acids, including 5CMPBA, for the specific reduction of fructose in food matrices like fruit juice. This study confirms the potential of boronic acids in modifying sugar content, which has significant implications for the food industry and nutritional science (Pietsch & Richter, 2016).
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an aryl group to a palladium complex .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond-forming reactions such as the suzuki-miyaura coupling .
Result of Action
The compound’s involvement in suzuki-miyaura coupling reactions suggests it may play a role in the formation of new carbon-carbon bonds, potentially influencing the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-(methoxymethoxy)phenylboronic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .
生化学分析
Biochemical Properties
(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group. One notable interaction is with serine proteases, where this compound acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses such as proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes by forming covalent bonds with active site residues. This compound can also bind to specific biomolecules, altering their structure and function. For example, this compound can inhibit the activity of proteasomes by binding to the catalytic threonine residue, leading to the accumulation of ubiquitinated proteins and subsequent cellular stress .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under standard laboratory conditions, but its activity can decrease over extended periods due to hydrolysis or oxidation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models where it can continuously inhibit target enzymes and pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in specific tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The activity and function of this compound can be influenced by its subcellular localization, as it can interact with different biomolecules in each compartment. For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors and chromatin .
特性
IUPAC Name |
[5-chloro-2-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWCKSWCYVBQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634819 | |
| Record name | [5-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
609352-56-9 | |
| Record name | [5-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



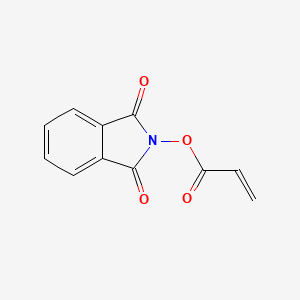
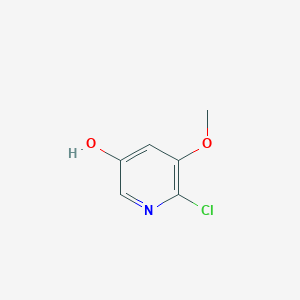
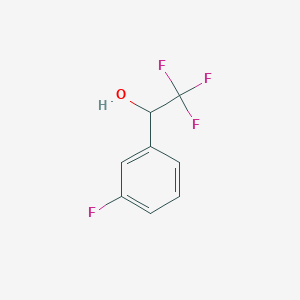
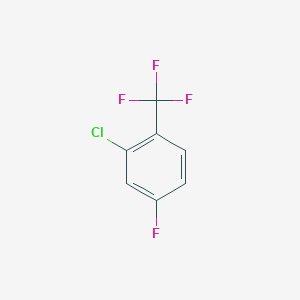
![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/structure/B1371429.png)

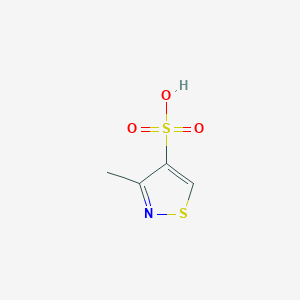
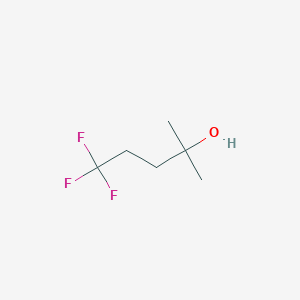

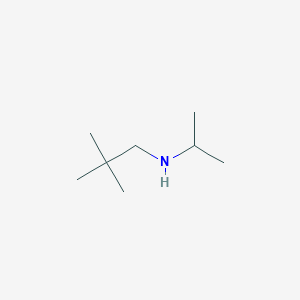
![Hexahydro-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B1371440.png)
